molecular formula C11H16ClNO B1324631 Isochroman-1-ylmethyl-methyl-amine hydrochloride CAS No. 31231-58-0

Isochroman-1-ylmethyl-methyl-amine hydrochloride

Cat. No. B1324631
CAS RN: 31231-58-0
M. Wt: 213.7 g/mol
InChI Key: RNWDINNLLMCYGO-UHFFFAOYSA-N
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Description

Isochroman-1-ylmethyl-methyl-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has a molecular formula of C11H15NO•HCl and a molecular weight of 213.70 .


Molecular Structure Analysis

The molecular structure of Isochroman-1-ylmethyl-methyl-amine hydrochloride consists of an isochroman ring, a methylamine group, and a methyl group. The SMILES representation of the molecule is CNCC1C2=CC=CC=C2CCO1.Cl .


Physical And Chemical Properties Analysis

Isochroman-1-ylmethyl-methyl-amine hydrochloride has a molecular weight of 213.70 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis of Heterocycles

Isochromans and their derivatives are pivotal in the synthesis of oxygen and nitrogen heterocycle systems found in a vast array of biologically active molecules, such as antimycotics, antibiotics, and antioxidants. Cyclocarbonylative Sonogashira coupling is a notable method for constructing isochromans, highlighting their significance in medicinal chemistry and organic synthesis (Albano & Aronica, 2017).

Advanced Oxidation Processes

The degradation of nitrogen-containing compounds, including those related to isochromans, using advanced oxidation processes (AOPs), is a critical area of research for environmental science. AOPs have been effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment technologies (Bhat & Gogate, 2021).

Analytical Chemistry Applications

The ninhydrin reaction, which reacts with primary amino groups to form a distinctive purple dye, plays a crucial role in the analysis of amino acids, peptides, and proteins in various scientific fields. This reaction's adaptability to different analytical needs underscores the importance of amino-functional compounds in biochemical assays and diagnostics (Friedman, 2004).

Environmental and Occupational Health

Research on the environmental fate, mammalian, and ecotoxicity of chemical warfare agent degradation products, including those related to nitrogen-containing compounds, is vital for assessing potential environmental and health impacts. This includes understanding the persistence and toxicity of degradation products in various environments (Munro et al., 1999).

properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWDINNLLMCYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=CC=CC=C2CCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50638094
Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochroman-1-ylmethyl-methyl-amine hydrochloride

CAS RN

31231-58-0
Record name NSC131372
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Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methyl)amine hydrochloride
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